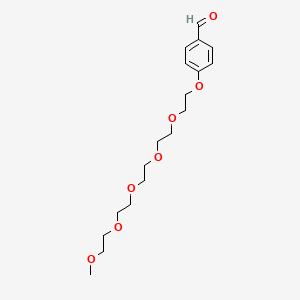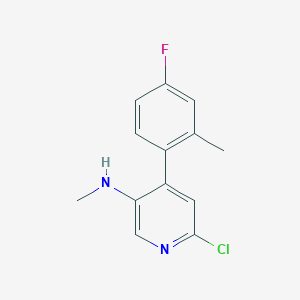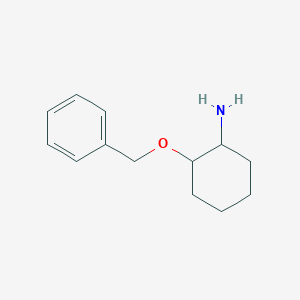
2-Phenylmethoxycyclohexan-1-amine
描述
2-Phenylmethoxycyclohexan-1-amine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a phenylmethoxy group and an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylmethoxycyclohexan-1-amine typically involves the following steps:
Formation of the Phenylmethoxy Group: This can be achieved by reacting phenol with benzyl chloride in the presence of a base to form phenylmethoxybenzene.
Cyclohexane Ring Formation: The phenylmethoxybenzene is then subjected to a Friedel-Crafts alkylation reaction with cyclohexanone to form 2-phenylmethoxycyclohexanone.
Amination: The final step involves the reduction of the ketone group to an amine group using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Phenylmethoxycyclohexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Phenylmethoxycyclohexan-1-amine involves its interaction with molecular targets such as neurotransmitter receptors. The phenylmethoxy group enhances its binding affinity, while the amine group facilitates interactions with receptor sites. This dual functionality allows the compound to modulate biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
2-Phenethylamine: Shares the phenyl group but lacks the cyclohexane ring.
Cyclohexylamine: Contains the cyclohexane ring but lacks the phenylmethoxy group.
Benzylamine: Features the phenyl group but lacks the cyclohexane ring.
Uniqueness: 2-Phenylmethoxycyclohexan-1-amine is unique due to the presence of both the phenylmethoxy group and the cyclohexane ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-phenylmethoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNRYLIXJZHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399242 | |
| Record name | 2-phenylmethoxycyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825601-24-9 | |
| Record name | 2-phenylmethoxycyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine](/img/structure/B3286282.png)
![(1r,6s)-Bicyclo[4.1.0]heptan-2-one](/img/structure/B3286287.png)
![1-[(3-Methylphenyl)methyl]piperidin-4-amine](/img/structure/B3286295.png)
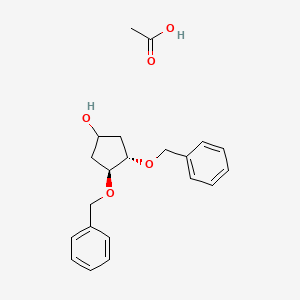

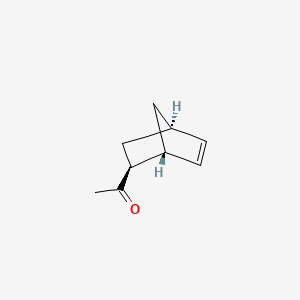
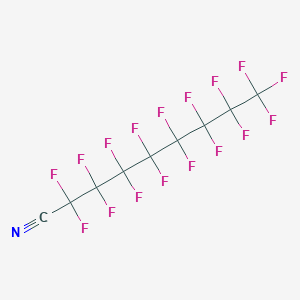
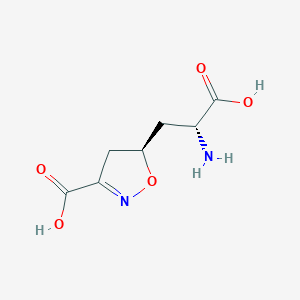
![3-[2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B3286339.png)
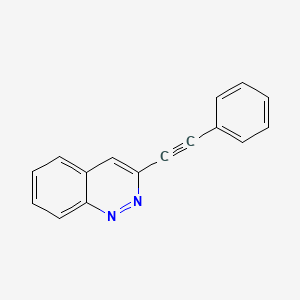

![Ethyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B3286357.png)
